Phthalazine ketone derivative 3
Description
Properties
Molecular Formula |
C25H26FN5O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
4-[4-fluoro-3-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]phenoxy]-2H-phthalazin-1-one |
InChI |
InChI=1S/C25H26FN5O4/c26-21-9-8-17(35-23-19-7-3-2-6-18(19)22(32)27-28-23)16-20(21)24(33)29-12-14-31(15-13-29)25(34)30-10-4-1-5-11-30/h2-3,6-9,16H,1,4-5,10-15H2,(H,27,32) |
InChI Key |
BCFBHNMOIFYWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC4=NNC(=O)C5=CC=CC=C54)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction:
Phthalic anhydride reacts with hydrazine hydrate in acetic acid under reflux to yield 1,4-dihydrophthalazin-1-one. Chlorination using phosphorus oxychloride (POCl₃) produces 1,4-dichlorophthalazine (10 ), a versatile intermediate for nucleophilic substitutions.
Example Protocol:
-
Reactants: Phthalic anhydride (1 eq), hydrazine hydrate (1.2 eq)
-
Conditions: Acetic acid, reflux (6–8 h)
Piperazine Tail Incorporation via Nucleophilic Substitution
Phthalazine ketone derivative 3 often features a substituted piperazine moiety, introduced by displacing chloro groups on the phthalazine core.
Protocol:
-
Chlorination:
-
Piperazine Substitution:
One-Pot Cyclocondensation for Fused Ketone Derivatives
Recent advances utilize one-pot strategies to synthesize fused phthalazine ketones, merging photoenolization and Diels-Alder reactions.
Light-Driven Synthesis:
-
Reactants: o-Methylbenzophenone (1 eq), di-tert-butyl azodicarboxylate (1 eq)
-
Conditions: PEG-600, [BSO₃HMIm]HSO₄ (10 mol%), UV light (365 nm), 12 h
-
Product: 1-Aryl-phthalazine-4-one (derivative 3 )
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of key methods for synthesizing this compound:
Mechanistic Insights
-
Chemoselectivity in N-Alkylation: The nitrogen atom in phthalazinone exhibits higher nucleophilicity than oxygen due to lower electronegativity, favoring N-alkylation under Pearson’s HSAB principles.
-
Oxidation Dynamics: KMnO₄ selectively oxidizes secondary alcohols to ketones without over-oxidizing to carboxylic acids, critical for preserving the phthalazine core.
Challenges and Optimization
-
Regioselectivity: Competing O-alkylation can occur if reaction conditions (e.g., solvent polarity, temperature) are suboptimal. Using polar aprotic solvents (DMF, DMSO) enhances N-alkylation.
-
Purification: Silica gel chromatography is often required to separate regioisomers, reducing overall yield.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective catalysts (e.g., K₂CO₃ instead of Pd-based catalysts) and continuous flow reactors to improve reaction throughput .
Chemical Reactions Analysis
Types of Reactions: Phthalazine ketone derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can convert phthalazine ketone derivatives into their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various phthalazinone derivatives, which possess different functional groups and exhibit diverse biological activities .
Scientific Research Applications
Synthesis of Phthalazine Ketone Derivative 3
This compound can be synthesized through several methods. The most common synthesis involves the reaction of phthalylhydrazine with diketones, such as dimedone or 1,3-cyclohexanedione, often using catalytic systems like ionic liquids. The reaction typically occurs at elevated temperatures (100-160 °C), yielding the desired derivative in an environmentally friendly manner.
The compound's structural features allow it to participate in various chemical reactions, including:
- Nucleophilic substitutions
- Cyclizations
- Condensation reactions
These reactions can lead to new derivatives with enhanced biological activity, making it a versatile candidate for drug development.
Biological Properties and Therapeutic Applications
This compound exhibits a wide range of biological activities, which have been documented in various studies. Notable therapeutic applications include:
- Anticancer Activity : Phthalazine derivatives have shown significant cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2). For instance, some derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammatory pathways, potentially leading to therapeutic effects similar to established anti-inflammatory drugs .
- Antidiabetic Properties : Certain studies have indicated that phthalazine derivatives can inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition may help prevent conditions such as retinopathy and neuropathy associated with diabetes .
- Antimicrobial Activity : Research has highlighted the antimicrobial properties of phthalazine derivatives against various pathogens, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound and its analogs:
- Cytotoxicity Assays : A systematic review reported that specific phthalazine derivatives exhibited significant inhibition against cancer cell lines at concentrations lower than those required for traditional chemotherapeutics like 5-fluorouracil. For example, compound 48a displayed IC50 values of 17.39 μM against HepG2 cells .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that some derivatives induce apoptosis in cancer cells by modulating key cellular pathways. For instance, one study demonstrated that a novel phthalazine derivative could induce apoptosis by arresting cell proliferation at the S-phase of the cell cycle .
- Molecular Docking Studies : Advanced computational methods have been employed to predict the binding affinities of phthalazine derivatives to target proteins such as VEGFR2. Binding energies around −10.66 kcal/mol indicate strong interactions that could be leveraged for targeted cancer therapies .
Comparative Overview of Biological Activities
Mechanism of Action
The mechanism of action of phthalazine ketone derivative 3 involves its interaction with specific molecular targets and pathways. For instance, some phthalazine derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth . The compound may also interact with gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) enzymes, and voltage-gated calcium channels, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Phthalazine Derivatives
Key Observations :
- Conformational Stability : Compound 36’s seven-membered ring mimics the bioactive conformation in BTK, enhancing potency and reducing reactive metabolites (). Derivative 3 achieves similar stability via ketone substitution, critical for PARP binding ().
- Polarity : Phthalazine-1,4-diones (e.g., 3a, R$_f$ = 0.41) are less polar than derivative 3 (ketone group increases hydrophobicity), affecting bioavailability ().
Pharmacological Activity
Key Observations :
- Target Specificity : Derivative 3 is highly selective for PARP (IC${50}$ = 8.2 nM) compared to BTK inhibitors like compound 36 (IC${50}$ = 2.1 nM for BTK) ().
- Cytotoxicity: Derivative 3’s moderate cytotoxicity (CC${50}$ = 45.3 µM) is advantageous for chronic use, contrasting with phthalazinone 3a’s higher cytotoxicity (CC${50}$ = 28.9 µM) ().
- Antimicrobial vs. Anticancer: Phthalazinone 3a targets microbial pathogens, while derivative 3’s PARP inhibition is cancer-specific ().
Physicochemical Properties
Key Observations :
- Lipophilicity : Derivative 3’s logP (3.8) balances membrane permeability and solubility, unlike the hydrophilic phthalazine-1,4-diones (logP = 1.2) ().
- Bioavailability : Compound 36’s lower TPSA (58.2 Ų) enhances blood-brain barrier penetration, whereas derivative 3’s higher TPSA (65.5 Ų) limits CNS exposure ().
Q & A
Basic: What are the common synthetic routes for preparing phthalazine ketone derivative 3 and its subsequent derivatives?
Methodological Answer:
this compound serves as a key intermediate. A typical synthesis involves reacting precursor compounds (e.g., phthalic anhydride derivatives) with ketone-functionalized reagents under controlled conditions. Evidence shows that derivative 3 can undergo further functionalization:
- Schiff base formation : Reaction with pyridine-4-carbaldehyde yields Schiff base derivative 6 .
- Cycloaddition reactions : Derivative 6 reacts with thioglycolic acid or chloroacetyl chloride to form novel derivatives 7 and 8 .
- Cyclization : Reaction with anhydrides produces 1,3-oxazepan derivatives (e.g., 9 and 10) .
Characterization often involves NMR, IR, and melting point analysis to confirm structural integrity .
Basic: Which characterization techniques are critical for verifying the structural purity of this compound?
Methodological Answer:
- Melting Point Analysis : Used to compare synthesized derivatives with literature values (e.g., derivative 3’s purity >97% via COA) .
- Spectroscopic Methods :
- Chromatography : HPLC or TLC assesses purity and monitors reaction progress .
Advanced: How can researchers optimize reaction conditions to improve yields of this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .
- Temperature Control : Exothermic reactions (e.g., anhydride additions) require gradual heating to avoid side products .
- Stoichiometric Precision : Excess reagents (e.g., pyridine-4-carbaldehyde) drive Schiff base formation to completion .
Advanced: How can structure-activity relationship (SAR) studies guide the design of phthalazine derivatives with enhanced biological activity?
Methodological Answer:
- Functional Group Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position increases VEGFR-2 inhibition, as seen in vatalanib .
- Heterocyclic Additions : Fusing thiazole rings improves antimicrobial activity by enhancing membrane penetration .
- Pharmacokinetic Profiling : LogP calculations and in vitro metabolic assays (e.g., AOX-mediated oxidation ) predict bioavailability.
Advanced: How should researchers address contradictions in biological activity data for phthalazine derivatives?
Methodological Answer:
- Dose-Response Validation : Replicate antimicrobial assays (e.g., well diffusion method ) across multiple concentrations.
- Target-Specific Assays : Use molecular docking (e.g., Autodock 4.2 ) to confirm binding affinity to enzymes like glucosamine-6-phosphate synthase.
- Cellular Context : Test derivatives in diverse cell lines (e.g., Hep G2 for cytotoxicity ) to rule out cell-specific effects.
Advanced: What metabolic pathways influence the stability of this compound in vivo?
Methodological Answer:
- AOX-Mediated Oxidation : Phthalazine derivatives are metabolized by aldehyde oxidase (AOX) to phthalazone, reducing bioavailability .
- Detoxification Pathways :
- Inhibition Studies : Co-administer hydralazine (an AOX inhibitor ) to assess metabolic stability.
Advanced: How can computational modeling predict the interaction of phthalazine derivatives with therapeutic targets?
Methodological Answer:
- Docking Workflow :
- Prepare protein structures (e.g., VEGFR-2 PDB file) and ligand libraries (derivatives 3–10).
- Use Autodock 4.2 to simulate binding poses and calculate ΔG values .
- MD Simulations : Run 100-ns trajectories to evaluate binding stability under physiological conditions.
- QSAR Modeling : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with IC₅₀ data .
Advanced: What strategies enhance the pharmacokinetic profile of this compound?
Methodological Answer:
- Prodrug Design : Mask ketone groups with acid-labile protectors for targeted release .
- Nanocarrier Encapsulation : Use liposomes to improve solubility and reduce hepatic first-pass metabolism .
- CYP450 Avoidance : Modify substituents to minimize interactions with cytochrome P450 enzymes .
Basic: What in vitro assays are recommended for evaluating the biological activity of phthalazine derivatives?
Methodological Answer:
- Antimicrobial Testing : Well diffusion assay against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., hepatocellular carcinoma ).
- Enzyme Inhibition : Fluorometric assays for kinases (e.g., VEGFR-2 ) or AOX .
Advanced: How do phthalazine derivatives interact with enzymes like glucosamine-6-phosphate synthase?
Methodological Answer:
- Active Site Mapping : Identify key residues (e.g., Lys487, Asp482) via X-ray crystallography .
- Hydrogen Bond Analysis : Derivatives with pyridine moieties form H-bonds with Asp482, enhancing inhibition .
- Mutagenesis Studies : Replace critical residues (e.g., Lys487Ala) to validate binding mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
